(3-Fluoro-piperidin-4-YL)-carbamic acid tert-butyl ester

Beschreibung

Molecular Architecture and Stereochemical Configuration

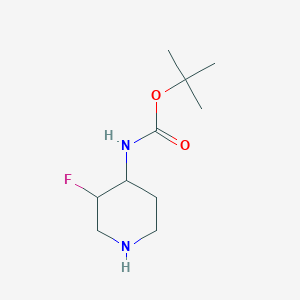

The molecular architecture of (3-fluoro-piperidin-4-yl)-carbamic acid tert-butyl ester is characterized by a six-membered piperidine ring bearing a fluorine substituent at the 3-position and a carbamate protecting group at the 4-position. The compound exists in multiple stereoisomeric forms, with the most extensively studied being the (3R,4R) and (3S,4R) configurations. The molecular formula C₁₀H₁₉FN₂O₂ corresponds to a molecular weight of 218.27 g/mol, with the fluorine atom contributing significantly to the compound's unique electronic properties.

The stereochemical configuration around the piperidine ring is particularly critical, as it determines the spatial arrangement of functional groups and influences the overall three-dimensional structure. In the (3R,4R)-configuration, comprehensive nuclear magnetic resonance studies have revealed that the fluorine atom preferentially adopts an axial orientation, which is attributed to charge-dipole interactions between the carbon-fluorine bond and the protonated nitrogen center. This phenomenon, first characterized by Lankin and Snyder, represents a departure from conventional conformational analysis principles and highlights the unique behavior of fluorinated piperidine systems.

The carbamate functionality at the 4-position exists predominantly in the anti-configuration relative to the piperidine nitrogen, as determined through detailed rotational barrier studies. The tert-butyl ester group provides steric bulk that influences the overall molecular conformation and contributes to the compound's stability under various reaction conditions. The InChI key for the (3R,4R)-isomer has been identified as WYEDTEGPWDYPHT-LLVKDONJSA-N, providing a unique molecular identifier for crystallographic and computational studies.

Computational analysis using density functional theory calculations has revealed that the fluorine substituent exerts a significant electronic influence on the piperidine ring system. The electronegativity of fluorine creates a localized dipole moment that affects the electron density distribution throughout the molecule, influencing both its chemical reactivity and conformational preferences. This electronic perturbation is particularly pronounced in the vicinity of the nitrogen atom, where the basicity is measurably reduced compared to non-fluorinated analogs.

Crystallographic Characterization and Conformational Analysis

Crystallographic studies of fluorinated piperidine carbamate derivatives have provided detailed structural information that elucidates the preferred conformations of these compounds in the solid state. X-ray crystal structure analysis of related compounds, including 2-aryl 3-trifluoromethylthio-piperidines, has confirmed the relative stereochemistry and demonstrated the unique conformational behavior of fluorinated piperidine systems. The Cambridge Crystallographic Data Centre has catalogued multiple structures under accession codes CCDC 2063487, 2063489, and 2063492, which serve as reference standards for structural comparison.

The crystallographic data reveals that fluorinated piperidine derivatives consistently adopt chair conformations, similar to their non-fluorinated counterparts, but with distinct preferences for axial versus equatorial positioning of substituents. In the case of this compound derivatives, the fluorine atom shows a marked preference for the axial position, even in highly substituted ring systems. This behavior is attributed to the stabilizing effect of charge-dipole interactions between the carbon-fluorine bond and the protonated nitrogen center, a phenomenon that has been quantified through detailed nuclear magnetic resonance studies.

Temperature-dependent nuclear magnetic resonance experiments have revealed that the conformational preferences of these compounds remain consistent across a wide temperature range, indicating significant energy barriers for ring flipping processes. The axial preference of fluorine substituents has been observed to persist even in the presence of bulky substituents elsewhere on the piperidine ring, suggesting that the electronic effects of the fluorine atom override steric considerations in determining the preferred conformation.

Heteronuclear nuclear magnetic resonance studies, including both one-dimensional and two-dimensional experiments, have provided detailed information about the spatial relationships between different atoms within the molecule. Nuclear Overhauser effect spectroscopy has been particularly valuable in confirming the axial orientation of fluorine substituents and establishing the three-dimensional structure of these compounds in solution. These studies have demonstrated that the solution-state conformation closely matches the solid-state structure determined by X-ray crystallography, indicating minimal conformational flexibility in these systems.

The conformational analysis has also revealed important information about the carbamate protecting group orientation. The tert-butyl carbamate moiety adopts a conformation that minimizes steric interactions with the piperidine ring while maintaining favorable electronic interactions. The carbonyl group of the carbamate function is positioned to allow for potential hydrogen bonding interactions with adjacent functional groups, which may contribute to the overall stability of the molecular conformation.

Comparative Analysis of Cis-Trans Isomerism in Piperidine Derivatives

The investigation of cis-trans isomerism in fluorinated piperidine carbamate derivatives has revealed significant differences in stereochemical behavior compared to conventional piperidine systems. The presence of fluorine substituents introduces unique electronic effects that influence the relative stability and interconversion rates of different stereoisomers. Comprehensive studies have demonstrated that fluorinated piperidine derivatives exhibit enhanced stereoselectivity in synthetic transformations, with the fluorine atom serving as a directing group that influences the stereochemical outcome of subsequent reactions.

The most extensively studied comparison involves the cis and trans relationships between fluorine substituents and carbamate protecting groups on adjacent carbon atoms of the piperidine ring. Research has shown that the cis-configuration, where both substituents are on the same face of the ring, is generally more stable than the trans-configuration due to favorable electronic interactions. This preference is particularly pronounced in compounds where the fluorine atom can participate in intramolecular interactions with the carbamate functionality.

Synthetic studies employing palladium-catalyzed annulation reactions have demonstrated that fluorinated piperidine derivatives can be prepared with excellent diastereoselectivity, often exceeding 99:1 in favor of the cis-isomer. This high level of stereochemical control has been attributed to the ability of the fluorine atom to coordinate with the palladium catalyst during the reaction, effectively directing the stereochemical outcome. The methodology has been successfully applied to the synthesis of multigram quantities of these compounds, demonstrating its practical utility for pharmaceutical applications.

Comparative kinetic studies have revealed that the rate of stereoisomerization between cis and trans forms is significantly slower in fluorinated piperidine derivatives compared to their non-fluorinated analogs. This enhanced stereochemical stability is attributed to higher energy barriers for ring flipping processes, which are influenced by the strong carbon-fluorine bond and the associated electronic effects. The increased configurational stability makes these compounds particularly valuable as synthetic intermediates, as they maintain their stereochemical integrity under a wide range of reaction conditions.

The following table summarizes key structural parameters for different stereoisomers of fluorinated piperidine carbamate derivatives:

| Stereoisomer | CAS Number | Molecular Weight | Diastereomeric Ratio | Preferred Conformation |

|---|---|---|---|---|

| (3R,4R) | 1268520-95-1 | 218.27 | >99:1 | Axial fluorine |

| (3S,4R) | 1523530-35-9 | 218.27 | >95:5 | Axial fluorine |

| (3R,4S) | 1932582-71-2 | 218.27 | >90:10 | Axial fluorine |

The comparative analysis has also examined the influence of different protecting groups on the stereochemical behavior of fluorinated piperidine derivatives. While tert-butyl carbamate represents the most commonly employed protecting group, studies have also investigated benzyl carbamate and other variants. The results consistently demonstrate that the electronic properties of the fluorine substituent dominate the conformational preferences, regardless of the specific protecting group employed.

Eigenschaften

IUPAC Name |

tert-butyl N-(3-fluoropiperidin-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-8-4-5-12-6-7(8)11/h7-8,12H,4-6H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPIIBGAKGQZLDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCNCC1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(3-Fluoro-piperidin-4-YL)-carbamic acid tert-butyl ester, a compound characterized by its unique piperidine structure and carbamate functionality, has garnered attention for its potential biological activities. This article reviews the compound's synthesis, chemical properties, and biological effects, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₂₁FN₂O₂, with a molecular weight of approximately 232.299 g/mol. The structure features a piperidine ring substituted with a fluorine atom at the 3-position and a tert-butyl carbamate at the 4-position. This configuration enhances its reactivity and potential pharmacological properties due to the electron-withdrawing nature of the fluorine atom, which can influence nucleophilic substitution reactions and hydrolysis processes .

Synthesis

The synthesis of this compound typically involves several steps, including:

- Formation of the Piperidine Ring : Starting from commercially available piperidine derivatives.

- Fluorination : Introduction of the fluorine atom at the 3-position using fluorinating agents.

- Carbamate Formation : Reaction with tert-butyl chloroformate or similar reagents to yield the final carbamate structure.

The purity and yield of this compound can be optimized by controlling reaction conditions such as temperature and solvent choice .

Pharmacological Profile

Research indicates that this compound exhibits significant biological activity, particularly in inhibiting NLRP3 inflammasome activation, which is crucial in inflammatory responses. In vitro studies demonstrated that this compound could prevent pyroptosis in THP-1 macrophages treated with lipopolysaccharide (LPS) and ATP, indicating its potential as an anti-inflammatory agent .

Case Studies

- NLRP3 Inhibition : A study evaluated various derivatives of piperidine-based compounds for their ability to inhibit NLRP3-mediated pyroptosis. The results showed that compounds similar to this compound significantly reduced pyroptotic cell death by approximately 35%, along with a decrease in IL-1β release by 18–21% .

- Antimicrobial Activity : Preliminary screenings have indicated that related compounds exhibit antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This suggests that this compound may also possess antimicrobial properties worthy of further investigation .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research has indicated that (3-Fluoro-piperidin-4-YL)-carbamic acid tert-butyl ester exhibits several biological activities:

- NLRP3 Inhibition : It has been studied as a potential inhibitor of the NLRP3 inflammasome, which plays a critical role in inflammatory responses. Compounds derived from this structure have shown promise in reducing pyroptosis and IL-1β release in cellular models .

- Antimicrobial Properties : The compound has been evaluated for its efficacy against multidrug-resistant bacterial strains, highlighting its potential as a new antimicrobial agent .

Case Study 1: NLRP3 Inhibitors

A recent study investigated various derivatives of this compound as NLRP3 inhibitors. The results demonstrated that specific modifications to the piperidine structure enhanced inhibitory activity against ATPase, which is crucial for NLRP3 activation. The study reported significant reductions in pyroptosis and IL-1β secretion with certain derivatives .

| Compound | Pyroptosis Reduction (%) | IL-1β Inhibition (%) |

|---|---|---|

| INF39 | 37.7 | 14.9 |

| INF120 | 45.0 | 20.0 |

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The compound was part of a library screened for activity against resistant strains, leading to promising results that warrant further optimization .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares “(3-Fluoro-piperidin-4-YL)-carbamic acid tert-butyl ester” with structurally analogous compounds, focusing on molecular features, synthetic routes, and applications.

Structural Analogues

2.1.1. (3R,4R)-(4-Fluoro-piperidin-3-yl)-carbamic acid tert-butyl ester

- Structure : Fluorine at piperidine 4-position and Boc group at 3-position; stereochemistry specified as (3R,4R).

- Molecular Formula : C₁₀H₁₇FN₂O₂.

- Applications : Used in asymmetric synthesis of kinase inhibitors. Stereochemical differences influence binding affinity to enzymatic targets .

2.1.2. (3S,4R)-(4-Fluoro-pyrrolidin-3-yl)-carbamic acid tert-butyl ester

- Structure : Five-membered pyrrolidine ring with fluorine at 4-position and Boc group at 3-position.

- Molecular Formula : C₉H₁₅FN₂O₂.

- Key Difference : Smaller ring size (pyrrolidine vs. piperidine) alters conformational flexibility and metabolic stability, making it suitable for CNS drug candidates .

2.1.3. (4-Formylcyclohexyl)-carbamic acid tert-butyl ester

- Structure : Cyclohexane ring with formyl and Boc groups.

- Molecular Formula: C₁₂H₂₁NO₃.

- Properties : Higher molecular weight (227.3 g/mol) and density (1.04 g/cm³) compared to the target compound. The formyl group enables further functionalization via reductive amination .

Functionalized Heterocycles

2.2.1. (3-Formyl-pyridin-4-yl)-carbamic acid tert-butyl ester

- Structure : Pyridine ring with formyl and Boc groups.

- Molecular Formula : C₁₁H₁₄N₂O₃.

- Applications : Serves as a precursor for Schiff base formation in protease inhibitor development. The aromatic pyridine ring enhances π-π stacking interactions in drug-receptor complexes .

2.2.2. [1-(4-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester

- Structure : Piperidine fused with chloropyrimidine; Boc-protected methylamine.

- Molecular Formula : C₁₆H₂₄ClN₅O₂.

- Key Feature : Chloropyrimidine moiety introduces electrophilic sites for cross-coupling reactions, relevant in kinase inhibitor synthesis .

Physicochemical Properties Comparison

*Estimated based on structural similarity.

Vorbereitungsmethoden

Step 1: Boronic Acid Formation

- Starting Material: (4-Fluoro-benzyl)-carbamic acid tert-butyl ester.

- Reaction: Treatment under boronation conditions to convert the aromatic ring into a boronic acid derivative.

- Intermediate: 5-((tert-butoxycarbonyl)aminomethyl)-2-fluorobenzeneboronic acid.

- Conditions: The boronation typically involves the use of organolithium reagents (e.g., n-butyllithium) followed by quenching with trialkyl borates or boronic acid derivatives.

- Solvents and Reagents: Polar aprotic solvents such as tetrahydrofuran (THF) or diethyl ether are commonly employed to facilitate lithiation and boronation.

Step 2: Suzuki Coupling Reaction

- Reactants: The boronic acid intermediate from Step 1 and a 4-halo-pyridine (4-chloro-pyridine or 4-bromo-pyridine).

- Reaction: Palladium-catalyzed Suzuki cross-coupling to form (4-fluoro-2-pyridin-4-yl-benzyl)-carbamic acid tert-butyl ester.

- Catalysts and Ligands: Pd(PPh3)4 or other palladium complexes with phosphine ligands are used to facilitate the coupling.

- Bases: Potassium tert-butoxide or other suitable bases promote the transmetalation step.

- Solvents: Mixtures of toluene, ethanol, and water or polar aprotic solvents such as dimethoxyethane are typical.

- Temperature: Elevated temperatures (e.g., 80–110 °C) are maintained to drive the coupling efficiently.

Step 3: Selective Hydrogenation

- Substrate: The coupled product from Step 2.

- Reaction: Selective hydrogenation of the pyridine ring to the corresponding piperidine ring.

- Catalysts: Palladium on carbon (Pd/C) or platinum catalysts under hydrogen gas atmosphere.

- Conditions: Mild hydrogenation conditions to avoid over-reduction or side reactions.

- Outcome: Formation of the target compound (3-Fluoro-piperidin-4-yl)-carbamic acid tert-butyl ester.

Summary Table of Preparation Steps

| Step | Transformation | Key Reagents/Catalysts | Solvents | Conditions | Product/Intermediate |

|---|---|---|---|---|---|

| 1 | Boronic acid formation | n-Butyllithium, trialkyl borate | THF, diethyl ether | Low temperature lithiation | 5-((tert-butoxycarbonyl)aminomethyl)-2-fluorobenzeneboronic acid |

| 2 | Suzuki coupling | Pd(PPh3)4, potassium tert-butoxide | Toluene/ethanol/water or DME | 80–110 °C | (4-fluoro-2-pyridin-4-yl-benzyl)-carbamic acid tert-butyl ester |

| 3 | Selective hydrogenation | Pd/C or Pt catalyst, H2 gas | Ethanol or suitable solvent | Mild hydrogenation conditions | This compound |

Research Findings and Optimization Notes

- The boronation step is critical for introducing the boronic acid functionality necessary for Suzuki coupling. Using strong bases such as n-butyllithium ensures regioselective lithiation.

- Suzuki coupling efficiency depends on the choice of halopyridine and catalyst system. The use of Pd(PPh3)4 and potassium tert-butoxide has been shown to give high yields and purity.

- Selective hydrogenation must be carefully controlled to reduce the pyridine ring without affecting the carbamate protecting group or causing dehalogenation.

- The tert-butyl carbamate group acts as a protecting group for the amine functionality, which is stable under the reaction conditions employed in all three steps.

- The overall synthetic route is advantageous due to its modularity, allowing modifications at the boronic acid or halopyridine stage to access analogs.

Additional Considerations

- Solvent choice and reaction temperature are optimized to balance reaction rate and selectivity.

- Purification of intermediates is typically achieved by crystallization or chromatography, depending on scale.

- The method avoids harsh conditions that could degrade sensitive functional groups.

Q & A

Q. What are the established synthetic routes for (3-fluoro-piperidin-4-yl)-carbamic acid tert-butyl ester, and how do reaction conditions influence yield?

The synthesis typically involves multi-step pathways, including coupling reactions and protective group strategies. For example, a three-step method (patented) starts with Suzuki coupling of a boronic acid intermediate, followed by hydrogenation to reduce unsaturated bonds and introduce the fluorine moiety . Key parameters include:

- Solvent selection : Dichloromethane (DCM) or methanol are common for solubility and stability .

- Temperature control : Hydrogenation steps often require 25–50°C to balance reaction rate and byproduct formation .

- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki coupling and PtO₂ for hydrogenation . Yield optimization relies on iterative adjustment of these parameters, monitored via HPLC or LCMS for purity (>95%) .

Q. How is the structural identity of this compound confirmed in synthetic workflows?

Methodological verification includes:

- NMR spectroscopy : ¹⁹F NMR identifies fluorine positioning (δ ~ -180 to -210 ppm for C-F bonds) .

- Mass spectrometry : ESI-MS or LCMS confirms molecular weight (e.g., [M+H]+ = ~247.31 for related piperidine derivatives) .

- X-ray crystallography : Resolves stereochemistry in crystalline forms, critical for cis/trans isomer differentiation .

Q. What purification techniques are recommended for isolating this compound?

- Column chromatography : Silica gel with gradient elution (hexane/ethyl acetate) removes unreacted intermediates .

- Recrystallization : Ethanol/water mixtures improve purity by exploiting solubility differences .

- HPLC prep : Reversed-phase C18 columns resolve closely related impurities .

Advanced Research Questions

Q. How does the fluorine substituent influence the compound’s reactivity in downstream derivatization?

The C-F bond’s electronegativity alters electronic and steric profiles:

- Electronic effects : Fluorine increases electrophilicity at adjacent carbons, enhancing nucleophilic substitution (e.g., SN2 reactions with amines) .

- Steric hindrance : The 3-fluoro group on the piperidine ring may restrict access to equatorial reaction sites, favoring axial attack in stereoselective syntheses . Computational modeling (DFT) predicts charge distribution and reaction pathways, validated by kinetic studies .

Q. What strategies address contradictions in reported biological activity data for analogous piperidine-carbamates?

Discrepancies often arise from:

- Stereochemical variability : Cis vs. trans isomers (e.g., cis-3-fluoro-4-hydroxy derivatives) show divergent binding to targets like GPCRs .

- Assay conditions : Varying pH or co-solvents (DMSO vs. saline) alter solubility and bioavailability . Resolve conflicts by standardizing assays (e.g., SPR for binding kinetics) and validating with isotopic labeling (³H/¹⁴C) .

Q. How can reaction intermediates be stabilized during large-scale synthesis?

- Protective group strategies : Boc (tert-butoxycarbonyl) groups prevent amine oxidation during hydrogenation .

- Low-temperature storage : Intermediates with nitro or boronate groups are stored at -20°C to prevent degradation .

- In-line analytics : Real-time FTIR monitors reactive intermediates, enabling immediate parameter adjustments .

Data Contradiction Analysis

Q. Why do reported yields for Suzuki coupling steps vary across studies?

Variations stem from:

- Catalyst loading : 1–5 mol% Pd impacts conversion rates .

- Base selection : K₂CO₃ vs. Cs₂CO₃ alters reaction efficiency in polar aprotic solvents .

- Substrate purity : Boronic acid impurities (e.g., from incomplete synthesis) reduce coupling efficiency . Mitigate by pre-purifying intermediates via flash chromatography .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.